
3-(2-Methyl-1H-imidazol-1-yl)aniline molecular
weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-(2-Methyl-1H-imidazol-1-

yl)aniline

Cat. No.: B070298 Get Quote

An In-Depth Technical Guide to 3-(2-Methyl-1H-imidazol-1-yl)aniline: Properties, Synthesis,

and Applications in Medicinal Chemistry

Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks

is paramount to the successful development of novel therapeutic agents. Heterocyclic

compounds, in particular, form the structural core of a vast number of pharmaceuticals due to

their ability to engage in diverse biological interactions. Among these, the imidazole and aniline

moieties stand out for their recurrent presence in clinically successful drugs.[1][2] 3-(2-Methyl-
1H-imidazol-1-yl)aniline emerges as a significant synthetic intermediate, embodying the

potent combination of these two pharmacophores.

This technical guide provides a comprehensive overview of 3-(2-Methyl-1H-imidazol-1-
yl)aniline for researchers, chemists, and drug development professionals. We will delve into its

core physicochemical properties, outline a representative synthetic workflow and

characterization strategy, and explore its functional role as a versatile scaffold in medicinal

chemistry, particularly in the context of kinase inhibitor development.

Part 1: Core Molecular Profile
3-(2-Methyl-1H-imidazol-1-yl)aniline is a substituted aromatic amine featuring a 2-

methylimidazole ring linked to an aniline moiety at the meta-position. This specific arrangement
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of functional groups dictates its chemical reactivity and potential as a precursor in complex

molecule synthesis.

Chemical Structure
Caption: Chemical structure of 3-(2-Methyl-1H-imidazol-1-yl)aniline.

Physicochemical and Identification Data
The fundamental properties of this compound are summarized below. This data is critical for

reaction planning, purification, and analytical characterization.

Property Value Source(s)

Molecular Formula C₁₀H₁₁N₃ [3][4]

Molecular Weight 173.21 g/mol [3][4]

CAS Number 184098-19-9 [3][4]

Appearance Yellow crystalline powder [3]

Purity ≥97% [3][4]

Isomeric SMILES
CC1=NC=CN1C2=CC=CC(=C

2)N
[4]

Part 2: Synthesis and Characterization
The synthesis of N-arylimidazoles is a well-established area of organic chemistry. While

multiple routes can be envisioned, a common and robust strategy involves the coupling of an

aniline precursor with an imidazole ring.

Representative Synthetic Workflow
A plausible and efficient method for the laboratory-scale synthesis of 3-(2-Methyl-1H-imidazol-
1-yl)aniline is the N-arylation of 2-methylimidazole. This can be achieved via transition-metal-

catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through

nucleophilic aromatic substitution (SNAᵣ) if a sufficiently activated aryl halide is used. The

general workflow is outlined below.
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Caption: Generalized workflow for the synthesis of the title compound.

Step-by-Step Methodology (Illustrative Protocol)
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen

or Argon), add 2-methylimidazole, 3-bromoaniline, a copper(I) or palladium catalyst, a

suitable ligand (if required for the palladium catalyst), and a base such as potassium

carbonate.

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO. The

choice of solvent is critical for ensuring the reactants remain in solution at the required

reaction temperature.

Thermal Conditions: Heat the reaction mixture to a temperature typically between 100-150

°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract the product into an organic solvent like ethyl acetate. The organic layers are

combined, washed with brine to remove residual inorganic salts, and dried over anhydrous

sodium sulfate.

Purification: After removing the solvent under reduced pressure, the crude product is

purified. Flash column chromatography on silica gel is a standard and effective method for

isolating the target compound from unreacted starting materials and byproducts.

Characterization: The identity and purity of the final product are confirmed using a suite of

analytical techniques.

Analytical Characterization
A self-validating protocol requires rigorous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic

protons on the aniline ring, the two protons on the imidazole ring, a singlet for the methyl
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group, and a broad singlet for the amine (-NH₂) protons. The integration of these signals

should correspond to the number of protons in each environment.

¹³C NMR: The spectrum will show the requisite number of carbon signals, including those

for the two aromatic rings and the methyl group, confirming the carbon backbone of the

molecule.[5]

Mass Spectrometry (MS): Electrospray ionization (ESI) or a similar soft ionization technique

will show a prominent molecular ion peak [M+H]⁺ at m/z 174.2, confirming the molecular

weight.

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine

(typically two bands around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methyl

groups, and C=N/C=C stretches for the aromatic and imidazole rings.

Part 3: Applications in Drug Discovery and
Medicinal Chemistry
The true value of 3-(2-Methyl-1H-imidazol-1-yl)aniline lies in its utility as a versatile synthetic

intermediate. Its structure contains two key reactive sites—the primary aniline amine and the

imidazole ring—making it a valuable scaffold for building molecular complexity.

Role as a Synthetic Building Block
The aniline moiety is a powerful functional group for derivatization. The primary amine is a

potent nucleophile and can readily undergo a variety of well-characterized reactions, allowing

for its incorporation into larger, more complex molecules. The imidazole ring, a common feature

in biologically active compounds, can participate in crucial hydrogen bonding interactions with

protein targets.[2]
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Caption: Reactivity and application pathways for the title compound.

Relevance in Kinase Inhibitor Design
A significant application for this class of compounds is in the development of protein kinase

inhibitors, a cornerstone of modern oncology. Many FDA-approved kinase inhibitors utilize an

N-aryl heterocyclic motif to bind within the ATP-binding pocket of the target kinase. For

instance, the drug Nilotinib, used to treat chronic myelogenous leukemia (CML), contains a

structurally related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core.[6]

The aniline nitrogen of this building block serves as a key attachment point for the "hinge-

binding" region of the inhibitor, while the imidazole moiety can form additional hydrogen bonds

or occupy hydrophobic pockets, enhancing binding affinity and selectivity. Researchers can

leverage 3-(2-Methyl-1H-imidazol-1-yl)aniline to synthesize libraries of novel compounds for

screening against various kinase targets, making it an invaluable tool in the search for next-

generation targeted therapies.[7]

Conclusion
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3-(2-Methyl-1H-imidazol-1-yl)aniline is more than a simple chemical; it is a strategically

designed building block with significant potential in pharmaceutical research and development.

With a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , its structure is

primed for synthetic elaboration.[3][4] The combination of a reactive aniline group and a

biologically relevant imidazole ring makes it an attractive starting point for the synthesis of

compound libraries targeting a range of diseases. Its structural similarity to intermediates used

in the synthesis of successful drugs underscores its importance for professionals engaged in

the rational design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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